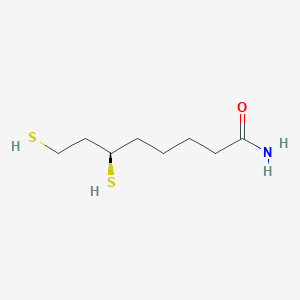
6,8-Dimercapto-octanoic acid amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
6,8-二巯基辛酸酰胺的合成涉及多个步骤。 一种方法包括将乙基 6-酮-辛烯酸转化为 6,8-二巯基辛酸,这需要高温 (150-160°C) 和高压 (100 atm) . 另一种方法涉及使用硼氢化钠还原不稳定的 8-氯-6-酮辛酸 . 工业生产方法通常涉及乙基 6,8-二氯辛酸与二硫化钠反应 .
化学反应分析
6,8-二巯基辛酸酰胺会发生各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括用于还原的硼氢化钠和用于取代的氢卤酸 . 从这些反应中形成的主要产物包括 6,8-二巯基辛酸及其衍生物 .
科学研究应用
Medicinal Chemistry
Antitumor Activity
One of the significant applications of 6,8-dimercapto-octanoic acid amide is in cancer therapy. Research indicates that derivatives of this compound exhibit selective apoptotic activity against transformed and cancer cells. For instance, a study demonstrated that specific substitutions at the 6-S and/or 8-S positions can enhance the compound's ability to induce apoptosis in cancer cells, making it a potential candidate for anti-tumor therapies .
Mechanism of Action
The mechanism by which this compound induces apoptosis involves the disruption of cellular redox balance and modulation of signaling pathways associated with cell survival . The compound's thiol groups are believed to play a crucial role in these biochemical interactions.
Biochemical Research
Enzyme Cofactor Studies
this compound serves as a precursor for the synthesis of lipoic acid, an essential cofactor in various enzymatic reactions. Research has highlighted its role in the biosynthesis of the lipoyl cofactor, which is critical for mitochondrial energy metabolism . Understanding the enzymatic pathways involving this compound can provide insights into metabolic disorders and potential therapeutic interventions.
Polymer Science
Synthesis of Disulfide-Containing Polymers
In polymer chemistry, this compound has been utilized to synthesize polymers with disulfide bonds through free radical polymerization techniques. These polymers exhibit unique properties such as thermoresponsiveness and redox sensitivity, making them suitable for applications in drug delivery systems and tissue engineering .
Industrial Applications
Production Processes
The synthesis of this compound can be achieved through various methods involving thioesterification or amidation processes. Innovations in synthetic routes have enhanced yield and efficiency, allowing for large-scale production suitable for pharmaceutical and industrial applications .
Case Studies and Data Tables
作用机制
相似化合物的比较
生物活性
6,8-Dimercapto-octanoic acid amide (DMOAA) is an organic compound notable for its unique structure characterized by two thiol groups (-SH) at the 6 and 8 positions of the octanoic acid chain. This positioning is crucial for its biological activity, particularly in redox reactions and interactions with various biological molecules. The compound is structurally similar to lipoic acid, a vital cofactor in numerous enzymatic processes, which underlies its potential therapeutic applications.
- Molecular Formula : C₈H₁₅N₁O₂S₂
- Molecular Weight : Approximately 207.36 g/mol
- Structural Features : The presence of thiol groups enhances its reactivity and ability to form disulfide bonds, which are significant in biochemical pathways.
Antioxidant Properties
DMOAA exhibits significant antioxidant activity, similar to that of thioctic acid (alpha-lipoic acid). Its thiol groups allow it to neutralize free radicals, potentially mitigating oxidative stress associated with various diseases. This property suggests its utility in treating conditions related to oxidative damage, such as neurodegenerative disorders.
Enzyme Modulation
Research indicates that DMOAA can influence enzyme activity and protein function due to its interaction with thiol groups. It has been shown to modulate enzymes involved in energy metabolism and antioxidant defense systems . This modulation is particularly relevant in metabolic pathways where redox states are critical.
Apoptosis Induction
Recent studies have explored the potential of DMOAA as an apoptosis inducer in transformed and cancer cells. It has been reported that derivatives of DMOAA can selectively induce apoptosis in cancer cells, suggesting a promising avenue for anti-tumor therapies . The mechanism appears to involve the disruption of cellular redox balance and subsequent activation of apoptotic pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Lipoic Acid | Contains a five-membered ring structure | Known for dual role as a coenzyme and antioxidant |
| Dihydrolipoamide | Similar thiol groups | Intermediate form of lipoic acid; involved in metabolism |
| Octanoic Acid | Saturated fatty acid | Serves as a fatty acid source but lacks thiol groups |
| Thioctic Acid | Contains sulfur and carboxylic groups | Exhibits potent antioxidant properties |
The specific positioning of the thiol groups in DMOAA may confer distinct biochemical properties compared to other compounds, enhancing its potential for specific interactions within biological systems .
Case Studies
- Neuroprotective Effects : A study on medium-chain fatty acids including octanoic acid (C8) highlighted the protective effects against oxidative stress in neuronal cells. DMOAA's structural similarity suggests it may have comparable neuroprotective effects through enhanced mitochondrial function and energy metabolism .
- Cancer Therapy : Research has indicated that DMOAA derivatives can induce apoptosis selectively in cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
- Metabolic Coupling : Investigations into the metabolism of C8 and C10 fatty acids revealed their role in astrocyte metabolism, which may be applicable to understanding DMOAA's effects on brain metabolism and neuroprotection .
属性
分子式 |
C8H17NOS2 |
|---|---|
分子量 |
207.4 g/mol |
IUPAC 名称 |
(6R)-6,8-bis(sulfanyl)octanamide |
InChI |
InChI=1S/C8H17NOS2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H2,9,10)/t7-/m1/s1 |
InChI 键 |
VLYUGYAKYZETRF-SSDOTTSWSA-N |
SMILES |
C(CCC(=O)N)CC(CCS)S |
手性 SMILES |
C(CCC(=O)N)C[C@H](CCS)S |
规范 SMILES |
C(CCC(=O)N)CC(CCS)S |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















